molecular formula C22H21N3OS B11682252 4-tert-butyl-N-{6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}benzamide

4-tert-butyl-N-{6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}benzamide

Cat. No.: B11682252
M. Wt: 375.5 g/mol
InChI Key: VQEQDCAHUDGQKF-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}benzamide is a synthetic organic compound with the molecular formula C22H21N3OS. It is characterized by the presence of an imidazo[2,1-b][1,3]thiazole core, which is a fused heterocyclic system containing both nitrogen and sulfur atoms. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-{6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-tert-butyl-N-{6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}benzamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-{6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}benzamide is unique due to its specific imidazo[2,1-b][1,3]thiazole core, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for targeted drug discovery and development .

Properties

Molecular Formula

C22H21N3OS

Molecular Weight

375.5 g/mol

IUPAC Name

4-tert-butyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide

InChI

InChI=1S/C22H21N3OS/c1-22(2,3)17-11-9-16(10-12-17)20(26)24-19-18(15-7-5-4-6-8-15)23-21-25(19)13-14-27-21/h4-14H,1-3H3,(H,24,26)

InChI Key

VQEQDCAHUDGQKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CS3)C4=CC=CC=C4

Origin of Product

United States

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